molecular formula C9H18O4 B14733362 2-(2-Hydroxyethoxy)ethyl pentanoate CAS No. 5131-86-2

2-(2-Hydroxyethoxy)ethyl pentanoate

Cat. No.: B14733362
CAS No.: 5131-86-2
M. Wt: 190.24 g/mol
InChI Key: AKUBJJFUGOQWDK-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethoxy)ethyl pentanoate is an ester compound with the molecular formula C11H22O5. Esters are organic compounds derived from carboxylic acids and alcohols. This particular ester is formed from pentanoic acid and 2-(2-hydroxyethoxy)ethanol. Esters are known for their pleasant odors and are often used in flavors and fragrances .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethoxy)ethyl pentanoate typically involves the esterification reaction between pentanoic acid and 2-(2-hydroxyethoxy)ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of reactants to the ester product .

Industrial Production Methods

In industrial settings, the production of esters like this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethoxy)ethyl pentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Pentanoic acid and 2-(2-hydroxyethoxy)ethanol.

    Transesterification: A different ester and the corresponding alcohol.

    Reduction: 2-(2-hydroxyethoxy)ethanol.

Scientific Research Applications

2-(2-Hydroxyethoxy)ethyl pentanoate has various applications in scientific research:

    Chemistry: Used as a solvent and intermediate in organic synthesis.

    Biology: Studied for its potential use in biochemical assays and as a model compound for ester hydrolysis.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of flavors, fragrances, and plasticizers.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethoxy)ethyl pentanoate involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond is cleaved, releasing the corresponding carboxylic acid and alcohol. This reaction is facilitated by esterases, which are enzymes that specifically target ester bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Hydroxyethoxy)ethyl pentanoate is unique due to its specific combination of pentanoic acid and 2-(2-hydroxyethoxy)ethanol, which imparts distinct physical and chemical properties. Its structure allows for specific interactions in biochemical assays and industrial applications, making it a valuable compound in various fields .

Properties

CAS No.

5131-86-2

Molecular Formula

C9H18O4

Molecular Weight

190.24 g/mol

IUPAC Name

2-(2-hydroxyethoxy)ethyl pentanoate

InChI

InChI=1S/C9H18O4/c1-2-3-4-9(11)13-8-7-12-6-5-10/h10H,2-8H2,1H3

InChI Key

AKUBJJFUGOQWDK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OCCOCCO

Origin of Product

United States

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